S-NONYLGLUTATHIONE
Description
Properties
CAS No. |
104809-31-6 |
|---|---|
Molecular Formula |
C29H50N6O12S2 |
Molecular Weight |
738.8703 |
Origin of Product |
United States |
Enzymatic Biotransformation and Metabolism of S Nonylglutathione
Glutathione (B108866) S-Transferase (GST)-Mediated Conjugation
The formation of S-nonylglutathione is primarily an enzymatic process catalyzed by Glutathione S-Transferases (GSTs). nih.govfrontiersin.org These enzymes facilitate the nucleophilic attack of the sulfur atom of glutathione on electrophilic substrates, leading to the formation of a stable thioether bond. nih.gov This conjugation reaction transforms hydrophobic or electrophilic compounds into more water-soluble, less reactive S-glutathionyl conjugates that can be more easily eliminated from the cell. researchgate.netmdpi.com While these reactions can occur non-enzymatically, the rate is significantly accelerated by GSTs. mdpi.com
The GST superfamily is composed of multiple classes of enzymes, and specific isoforms exhibit distinct substrate specificities. nih.govmdpi.com Research into the formation of long-chain alkylglutathione conjugates suggests that specific GST isoforms are responsible for this process. Studies on the plant-specific Tau (U) class of GSTs in Arabidopsis thaliana have demonstrated that members of this class are selectively retained by S-hexylglutathione affinity supports, indicating an affinity for alkyl-glutathione structures. nih.gov
Overexpression of various Arabidopsis GSTU isoforms in Escherichia coli resulted in the accumulation of acylated glutathione thioesters, with each isoform causing a specific profile of fatty acyl derivatives to accumulate, varying in chain length from C6 to C18. nih.gov For instance, isoforms GSTU9 and GSTU10 were found to accumulate large amounts of long-chain acyl conjugates. nih.gov This high degree of selectivity suggests that specific GST isoforms, likely within the GSTU class in plants or analogous classes in other organisms, are responsible for the conjugation of glutathione to nine-carbon alkyl chains to form this compound. The particular isoform involved would depend on its active site architecture and affinity for the nonyl substrate. Furthermore, GSTs from the Alpha (GSTA1-1), Mu (GSTM1a-1a), and Pi (GSTP1-1) classes have also been shown to catalyze the formation of glutathione conjugates with other compounds, demonstrating the broad but specific capacity of this enzyme family. nih.gov
The catalytic efficiency and specificity of GSTs are not uniform across all potential substrates. A clear preference for the chain length of the conjugated alkyl or acyl moiety has been observed among different GST isoforms. nih.gov This specificity is crucial for the efficient detoxification of a wide array of compounds.
In studies with Arabidopsis GSTUs, distinct and reproducible binding fingerprints for different conjugated acyl moieties were observed for each protein. nih.gov GSTU25 and GSTU28, for example, preferentially accumulated shorter-chain length conjugates, with GSTU25 showing a strong preference for S-hexanol-glutathione. nih.gov In contrast, GSTU9 and GSTU10 were associated with the accumulation of long-chain (C16) fatty acyl conjugates. nih.gov This demonstrates a clear pattern of substrate specificity based on the length of the nonpolar alkyl chain. This principle of chain-length selectivity suggests that this compound (a C9 conjugate) would be preferentially formed by GST isoforms whose active sites can favorably accommodate a medium-to-long aliphatic chain. The structural basis for this specificity lies in the architecture of the enzyme's active site, which dictates its ability to bind substrates of a particular size and shape. nih.gov
| GST Isoform | Observed Preference for Chain Length | Specific Conjugate Example |
|---|---|---|
| GSTU9 | Long Chain | C16 Acyl Conjugates |
| GSTU10 | Long Chain | C16 Acyl Conjugates |
| GSTU19 | Broad Selectivity | 2-S-glutathionylchlorogenic acid |
| GSTU25 | Short Chain | S-hexanol-glutathione |
| GSTU28 | Short Chain | Shorter chain length hydroxy-fatty acids |
Metabolic Fates and Derivatives of this compound
Once formed, this compound does not typically represent the final metabolic product. It serves as an intermediate that enters a well-established pathway for the processing of glutathione S-conjugates, leading to further biotransformations and eventual excretion.
The primary metabolic pathway for glutathione S-conjugates is the mercapturic acid pathway. frontiersin.org This pathway involves a series of enzymatic steps that catabolize the glutathione conjugate into a final, excretable product.
The initial and rate-limiting step is catalyzed by the cell-surface enzyme γ-glutamyltransferase (γGT), which cleaves the γ-glutamyl residue from the glutathione moiety. frontiersin.orgnih.gov The resulting Cys-Gly dipeptide conjugate is then acted upon by a dipeptidase, which removes the glycine (B1666218) residue to yield the S-nonylcysteine conjugate. The final step in the canonical pathway is the N-acetylation of the cysteine conjugate in the kidney, catalyzed by N-acetyltransferase, to form the corresponding mercapturic acid (N-acetyl-S-nonylcysteine). mdpi.com This final product is more water-soluble and is readily excreted in the urine.
In addition to enzymatic metabolism, this compound, like other glutathione derivatives, may participate in non-enzymatic reactions, although these are generally slower than enzyme-catalyzed processes. mdpi.com One potential reaction is thiol-disulfide exchange, where the glutathione portion of the molecule could interact with protein thiols or other low-molecular-weight thiols. researchgate.netresearchgate.net
Another possibility is the non-enzymatic transfer of a moiety from the glutathione conjugate to another molecule. For example, S-D-lactoylglutathione has been shown to non-enzymatically transfer its lactate (B86563) group to protein lysine (B10760008) residues. nih.gov While a direct acyl/alkyl transfer from this compound is less characterized, the chemical reactivity of the thioether linkage and the glutathione backbone allows for potential interactions with other cellular components. The stability of the thioether bond in this compound makes it relatively robust, but it is not entirely inert and could be subject to slow, non-enzymatic cleavage or rearrangement under specific physiological conditions, such as significant changes in pH or redox state. nih.govmdpi.com
Molecular Interactions and Binding Dynamics of S Nonylglutathione with Proteins
Glutathione (B108866) S-Transferase (GST) Binding Mechanisms
Glutathione S-Transferases are a family of enzymes crucial for detoxification processes, catalyzing the conjugation of glutathione to a wide array of electrophilic compounds. nih.gov These enzymes are typically dimers, with each monomer containing an active site composed of two main components: the G-site, which binds glutathione, and the H-site, which accommodates the hydrophobic electrophilic substrate. plos.orgrcsb.org The interaction of S-Nonylglutathione with GST, particularly the human Pi class isoenzyme GSTP1-1, has been structurally elucidated, revealing key details of its binding mechanism. nih.govrcsb.org
Analysis of the Glutathione Binding Site (G-site) Interaction
The glutathione moiety of this compound anchors the molecule within the G-site of the GST enzyme. This site is highly conserved and specifically recognizes the γ-glutamyl, cysteinyl, and glycyl residues of glutathione. plos.org X-ray crystallography studies of human GSTP1-1 complexed with S-alkyl-glutathione inhibitors show that the glutathione portion binds in a manner similar to the native substrate, GSH. rcsb.org Key interactions involve a network of hydrogen bonds. For instance, the hydroxyl group of Tyr7, a critical residue for catalysis, has been shown to form a hydrogen bond with the thiol group of bound glutathione, an interaction that is mimicked by glutathione derivatives. rcsb.org The binding of the glutathione backbone of the ligand within the G-site is a prerequisite for the positioning of the rest of the molecule within the enzyme's active site.
Characterization of the Hydrophobic Substrate Binding Site (H-site) Accommodation
The H-site of GST is a more variable, hydrophobic pocket adjacent to the G-site, designed to bind a diverse range of electrophilic substrates. plos.org In the case of this compound, the nonyl (nine-carbon) chain extends from the sulfur atom of the cysteine residue and occupies the H-site. X-ray crystallography of the human GSTP1-1 in complex with this compound (PDB ID: 12GS) demonstrates that the long, hydrophobic alkyl chain is readily accommodated within this pocket. nih.govrcsb.org This binding does not cause significant conformational changes to the protein's side chains, highlighting the adaptability of the H-site to accommodate large ligands. nih.gov The binding of the nonyl group within this hydrophobic region is a key determinant of the molecule's affinity and inhibitory action. Studies with various S-alkylglutathiones have shown that the length of the alkyl chain influences binding affinity and inhibitory potency, with longer chains generally leading to stronger inhibition. plos.orgnih.gov
Ligandin Function and Non-Substrate Binding Affinities
Historically, GSTs were termed "ligandins" because of their ability to bind a variety of non-substrate molecules, suggesting roles in intracellular transport and storage. nih.govrcsb.org this compound serves as an excellent model for studying this ligandin function. Research using X-ray crystallography has definitively shown that the ligandin binding site in human Pi class GST is located within the H-site, the same pocket that binds electrophilic substrates. nih.govrcsb.org The ability of the enzyme to accommodate the bulky this compound molecule without significant structural rearrangement underscores its capacity to bind large, non-substrate ligands with molecular masses greater than 400 Da. rcsb.org This confirms that the catalytic and binding functions of GSTs are spatially linked within the same active site architecture.
Kinetic Characterization of this compound-Enzyme Interactions
The binding of this compound to the active site of GSTs directly impacts their catalytic function, acting as an inhibitor. Kinetic studies are essential to quantify this modulation and understand the enzyme's affinity for the inhibitor.
Enzyme Activity Modulation by this compound
This compound functions as an inhibitor of Glutathione S-Transferase. By simultaneously occupying both the G-site and the H-site, it physically blocks the binding of the enzyme's natural substrates: glutathione and an electrophilic compound. This mechanism is characteristic of competitive inhibition with respect to both substrates. Studies on similar S-alkylglutathione derivatives confirm this inhibitory role. For example, S-hexylglutathione and S-octylglutathione are known competitive inhibitors of GSTs. plos.orgmedchemexpress.com The potency of inhibition by S-alkylglutathiones is often dependent on the length of the alkyl chain, with longer chains providing more extensive hydrophobic interactions in the H-site, leading to stronger inhibition. plos.org Therefore, this compound, with its C9 chain, is expected to be a potent inhibitor of GST activity.
Determination of Kinetic Parameters (e.g., Kᵢ, Kₘ, Vₘₐₓ) in Model Systems
Kᵢ (Inhibition Constant): This parameter represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a higher affinity of the inhibitor for the enzyme and thus greater inhibitory potency. For a competitive inhibitor like this compound, Kᵢ would be determined by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.
Kₘ (Michaelis Constant): This is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). mdpi.com In the presence of a competitive inhibitor, the apparent Kₘ for the substrate increases, while Vₘₐₓ remains unchanged. mdpi.com
Vₘₐₓ (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate. mdpi.com
These parameters are typically determined by fitting experimental data to the Michaelis-Menten equation or its linearized forms, such as the Lineweaver-Burk plot. mdpi.combioorganica.com.ua For context, the related inhibitor S-hexylglutathione binds to human GSTP1-1 with a dissociation constant (Kd), a value conceptually similar to Ki, of 1.27 μM. medchemexpress.com Given the longer alkyl chain of this compound, its Kᵢ value would be expected to be in a similar or potentially lower micromolar range, indicating tight binding.
Table 1: Conceptual Kinetic Parameters for this compound as a GST Inhibitor This table is illustrative, based on the known behavior of competitive inhibitors and related compounds, as specific values for this compound were not found in the surveyed literature.
| Parameter | Symbol | Definition | Expected Effect of this compound |
|---|---|---|---|
| Inhibition Constant | Kᵢ | Dissociation constant for the enzyme-inhibitor complex. | A low micromolar value, indicating high binding affinity. |
| Michaelis Constant | Kₘ | Substrate concentration at half Vₘₐₓ. | Apparent Kₘ for both GSH and the electrophilic substrate would increase. |
| Maximum Velocity | Vₘₐₓ | Maximum reaction rate at substrate saturation. | Would remain unchanged, characteristic of competitive inhibition. |
Structural Biology of S Nonylglutathione Complexes
X-ray Crystallographic Analysis of S-Nonylglutathione-Protein Complexes
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which a crystalline atom causes a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.
One of the key examples of a protein in complex with this compound that has been structurally characterized is Glutathione (B108866) S-Transferase (GST). The crystal structure of human Pi class GST P1-1 in complex with this compound has been determined, providing significant insights into how this enzyme accommodates large S-substituted glutathione conjugates. ebi.ac.uk
The X-ray crystal structure of the human Glutathione S-Transferase P1-1 (GSTP1-1) in complex with this compound has been resolved to a resolution of 2.10 Å (PDB entry: 12GS). rcsb.org This level of detail allows for a precise mapping of the interface between the this compound ligand and the protein's active site. The active site of GSTs is composed of two distinct regions: the G-site, which is highly specific for glutathione binding, and the H-site, which is a more variable, hydrophobic site that accommodates the electrophilic substrate. nih.gov In the case of this compound, the glutathione moiety binds to the G-site, while the nonyl group occupies the H-site. rcsb.org
The interface is characterized by a combination of hydrogen bonds, electrostatic interactions, and extensive hydrophobic contacts. The glutathione portion of the ligand forms a network of hydrogen bonds with conserved residues in the G-site, anchoring it in a specific orientation. The nonyl chain extends into the hydrophobic H-site, where it is surrounded by nonpolar amino acid residues.
| PDB ID | Protein | Ligand | Resolution (Å) | Key Interface Features |
| 12GS | Human Glutathione S-Transferase P1-1 | This compound | 2.10 | Glutathione moiety in G-site, nonyl chain in H-site. Extensive hydrophobic interactions. |
Studies on various classes of GSTs have shown that structural transitions can occur in regions around the active site entrance upon ligand binding. nih.gov These movements can include shifts in alpha-helices and loops that control access to the active site. For instance, movements in helix α2 and the C-terminal region have been reported to act as a "lid" over the active site, modulating substrate binding and product release. nih.gov The binding of the bulky nonyl group of this compound within the H-site can induce subtle adjustments in the surrounding hydrophobic residues to optimize van der Waals contacts, effectively molding the pocket around the ligand. These conformational changes are thought to facilitate the catalytic process and the subsequent release of the this compound conjugate.
The high-resolution crystal structure of the this compound-GSTP1-1 complex allows for the detailed elucidation of specific amino acid residue interactions that stabilize the ligand in the active site. rcsb.org
In the G-site:
The γ-glutamyl moiety of this compound typically forms hydrogen bonds with conserved polar residues such as arginine, lysine (B10760008), and aspartate.
The cysteine and glycine (B1666218) portions of the glutathione backbone also engage in specific hydrogen bonding interactions with the protein backbone and side chains.
In the H-site:
The nonyl chain is stabilized primarily by hydrophobic interactions with a pocket of nonpolar residues. These can include phenylalanine, tyrosine, leucine, isoleucine, and valine residues. The flexibility of these side chains allows the H-site to accommodate a wide variety of hydrophobic substrates.
Mutational studies on GSTs have underscored the importance of these specific interactions. Altering key residues in either the G-site or the H-site can significantly impact ligand binding affinity and catalytic efficiency, highlighting the critical role of these interactions in the protein's function. nih.gov
Computational Modeling and Molecular Dynamics Simulations
Computational approaches, including molecular docking and molecular dynamics simulations, are invaluable tools for studying the interactions of this compound with its target proteins at a dynamic and energetic level. These methods complement experimental data from X-ray crystallography by providing insights into the binding process, the stability of the complex, and the energetic contributions of individual interactions.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be used to predict its binding mode to various target proteins for which a crystal structure may not be available. The process involves:
Preparation of the Protein and Ligand: Three-dimensional structures of the target protein and this compound are prepared. This includes adding hydrogen atoms and assigning appropriate charges.
Defining the Binding Site: A potential binding site on the protein is identified, often based on the location of known active sites or from the analysis of homologous structures.
Sampling and Scoring: A docking algorithm samples a large number of possible conformations and orientations of this compound within the defined binding site. Each of these "poses" is then evaluated using a scoring function that estimates the binding affinity.
The results of molecular docking can provide a plausible model of the this compound-protein complex, highlighting key interactions that are likely to be important for binding. These models can then guide further experimental studies, such as site-directed mutagenesis, to validate the predicted interactions.
Molecular dynamics (MD) simulations provide a dynamic view of the this compound-protein complex, allowing for the study of its behavior over time. researchgate.net An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, yielding a trajectory that describes how the positions and velocities of the particles in the system vary with time.
From these simulations, various properties related to the binding energetics and stability of the complex can be calculated:
Binding Free Energy: Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy of this compound to its target protein. nih.govmdpi.com This provides a quantitative measure of the binding affinity. The binding free energy is typically decomposed into various components, such as van der Waals, electrostatic, polar solvation, and nonpolar solvation energies, which helps in understanding the driving forces of the interaction.
Stability of the Complex: The root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation can be monitored to assess the stability of the complex. jmcs.org.mx A stable complex will exhibit relatively small fluctuations in its structure over time.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between this compound and the protein can be analyzed throughout the simulation to identify the most stable and important hydrogen bonding interactions. jmcs.org.mx
Conformational Flexibility: MD simulations can reveal the flexibility of different parts of the protein and the ligand upon complex formation. Regions of high flexibility may be important for the binding process or for the protein's function. nih.gov
| Computational Method | Information Gained | Application to this compound Complexes |
| Molecular Docking | Predicted binding mode, key interactions | Prediction of binding poses in various target proteins. |
| Molecular Dynamics (MD) | Dynamic behavior, stability, flexibility | Assessment of the stability of the this compound-protein complex over time. |
| Binding Free Energy Calculations | Quantitative binding affinity, driving forces | Calculation of the strength of the interaction and the energetic contributions of different forces. |
These computational approaches, when integrated with experimental data, provide a comprehensive understanding of the structural biology of this compound complexes, from the static picture of a crystal structure to the dynamic and energetic landscape of the interaction in a more physiological environment.
Prediction of Novel Interaction Partners
The identification of proteins that interact with this compound is crucial for understanding its biological roles. This compound is a member of the S-nitrosothiols (SNOs), which modify protein function through a post-translational modification called S-nitrosylation—the covalent attachment of a nitric oxide (NO) group to a cysteine thiol. nih.gov Due to the often transient and low-abundance nature of these interactions, predicting and identifying these protein partners can be challenging. acs.org Consequently, a combination of computational and experimental approaches has been developed to predict and validate novel interaction partners.
Computational Prediction Approaches
Computational methods offer a rapid, large-scale approach to screen entire proteomes for potential S-nitrosylation sites, thereby predicting which proteins may interact with donors like this compound. These tools are fundamental for prioritizing candidates for experimental validation. doaj.org
One of the prominent tools in this area is the GPS-SNO software, which utilizes a modified Group-based Prediction System (GPS) 3.0 algorithm. researchgate.netplos.org This algorithm was developed by training on a large dataset of experimentally verified S-nitrosylation sites. plos.org The prediction is based on the principle that the amino acid sequence flanking a potential modification site influences its likelihood of being S-nitrosylated. The GPS 3.0 algorithm employs a matrix mutation (MaM) approach to score potential sites. researchgate.net
The performance of such predictors is critical. For instance, the GPS-SNO 1.0 tool demonstrated an accuracy of 75.80%, a sensitivity of 53.57%, and a specificity of 80.14% in identifying S-nitrosylation sites. doaj.org While powerful, these computational predictions have limitations. A study on the Arabidopsis thaliana proteome using GPS-SNO identified over 16,000 potential protein candidates for S-nitrosylation. nih.govnih.gov However, when compared to a set of 46 proteins with experimentally determined sites, the software predicted 60 sites, but only 11 of these matched the experimental findings, highlighting the need for further refinement of these methods, potentially by incorporating protein three-dimensional structures. nih.gov
| Feature | Description | Reference |
|---|---|---|
| Algorithm | Based on the Group-based Prediction System (GPS) 3.0 algorithm, which was an improvement over previous versions. | plos.org |
| Methodology | Uses a matrix mutation (MaM) approach to score and identify potential S-nitrosylation sites based on flanking amino acid sequences. | researchgate.net |
| Performance (Low Threshold) | Achieves an accuracy of 75.70%, sensitivity of 53.32%, and specificity of 80.11%. | nih.gov |
| Application | Can be used to screen entire proteomes to generate a list of putative S-nitrosylated proteins for further experimental investigation. | doaj.orgnih.gov |
| Availability | Freely available as an online service and local software package. | researchgate.net |
Experimental Proteomic Approaches
To experimentally identify the full complement of S-nitrosylated proteins (the S-nitrosoproteome) in a cell or tissue, several proteomic techniques have been developed. These methods are essential for confirming the predictions made by computational tools and for discovering novel interaction partners under specific physiological conditions. nih.gov
The most widely adopted method is the Biotin Switch Technique (BST). nih.govfrontiersin.org This technique allows for the specific detection and identification of S-nitrosylated proteins from complex biological samples. The BST workflow involves three main steps:
Blocking: Free (non-nitrosylated) cysteine thiols in the protein sample are irreversibly blocked using a thiol-reactive reagent like methyl methanethiosulfonate (B1239399) (MMTS). acs.orgfrontiersin.org
Reduction: The S-nitrosothiol bond is then selectively cleaved using an agent like ascorbate, which exposes the previously S-nitrosylated cysteine residue. acs.org
Labeling: The newly freed thiol group is specifically labeled with a biotin-containing reagent, such as N-[6-(biotinamido)hexyl]-3′-(2′-pyridyldithio) propionamide (B166681) (biotin-HPDP). acs.org
Once biotinylated, these proteins can be purified using avidin-affinity chromatography and subsequently identified using mass spectrometry (MS). frontiersin.orgnih.gov
| Step | Purpose | Typical Reagent(s) | Reference |
|---|---|---|---|
| 1. Blocking | To protect free thiol groups from subsequent labeling, ensuring only S-nitrosylated sites are detected. | Methyl methanethiosulfonate (MMTS) | acs.orgfrontiersin.org |
| 2. Selective Reduction | To specifically break the S-NO bond, exposing the cysteine thiol that was modified. | Ascorbate | acs.org |
| 3. Biotin Labeling | To covalently tag the newly exposed thiol group for detection and purification. | Biotin-HPDP | acs.org |
| 4. Enrichment & Identification | To isolate the labeled proteins and identify them. | Avidin-agarose affinity chromatography followed by Mass Spectrometry (MS). | nih.govacs.org |
Over the years, several variations of the BST have been developed to improve specificity, sensitivity, and quantification. acs.org For example, the SNO-Site Identification (SNOSID) method involves trypsin digestion of proteins after the blocking step, allowing for the selective isolation and identification of the specific biotinylated peptides, which improves the ability to pinpoint the exact site of S-nitrosylation within the protein. frontiersin.org Other advancements include the use of isobaric tags, such as iodoTMT reagents, which allow for the simultaneous quantification and comparison of S-nitrosylation levels across multiple samples in a single MS experiment. acs.org
The combination of these robust computational and experimental strategies provides a powerful toolkit for predicting and confirming novel protein interaction partners for this compound, paving the way for a deeper understanding of its specific cellular functions. plos.org
Cellular and Subcellular Localization and Transport of S Nonylglutathione
Intracellular Distribution Mechanisms
The intracellular distribution of S-nitrosothiols is not uniform and is influenced by several factors. A key determinant is the localization of nitric oxide synthase (NOS) isoforms, the enzymes responsible for producing NO. capes.gov.brpnas.org Studies have shown that S-nitrosylation is concentrated at the primary sites of NOS localization, such as the Golgi apparatus and plasma membrane caveolae for endothelial NOS (eNOS). pnas.org This localized synthesis of NO leads to organelle-specific S-nitrosylation of proteins. pnas.org
Once formed, the distribution of S-nitrosothiols is further governed by transnitrosation reactions, where the nitroso group is transferred from one thiol to another. capes.gov.brresearchgate.net Small molecules like glutathione (B108866) (GSH) and thioredoxin can act as primary mediators in these reactions, forming GSNO and S-nitroso-thioredoxin (Trx-SNO), which then serve as donors to other protein thiols. researchgate.net
The stability of the S-nitrosothiol bond within different cellular environments also plays a role in its distribution. bohrium.com Furthermore, the trafficking of S-nitrosothiol metabolic enzymes alongside their substrates and products is a crucial mechanism for directing their specific functions within the cell. bohrium.com S-nitrosylated proteins themselves can also be transferred between different cellular compartments, representing an important signaling mechanism. bohrium.com
The subcellular locations where S-nitrosylated proteins have been identified are diverse and include the nucleus (chromatin, envelope, matrix, nucleolus), cytosol, and mitochondria. bohrium.comsuba.live
Potential Involvement in Cellular Transport Processes
While S-nitrosoglutathione (GSNO) itself does not readily cross the plasma membrane, its nitroso group can be transported into cells through several indirect mechanisms. bohrium.compnas.orgresearchgate.net One significant pathway involves the extracellular cleavage of GSNO by enzymes like γ-glutamyl transpeptidase (GGT) and dipeptidases. bohrium.com This cleavage can lead to the formation of S-nitrosocysteine (CysNO), which can then be transported into the cell via amino acid transport systems, such as system L. bohrium.compnas.orgresearchgate.net
The presence of L-cystine has been shown to dramatically enhance the uptake of the S-nitroso functional group from extracellular GSNO. pnas.org This process is thought to depend on the reduction of L-cystine to L-cysteine, followed by a transnitrosation reaction between GSNO and L-cysteine to form L-CysNO, which is then transported into the cell. pnas.org Similarly, L-homocysteine can also facilitate the intracellular formation of S-nitrosothiols, suggesting that S-nitrosated homocysteine can be transported via similar mechanisms. pnas.org
Multidrug resistance-associated proteins (MRP), which are part of the ABC transporter superfamily, are involved in the efflux of GSNO and its derivatives from the cell. nih.gov This indicates an active process for regulating intracellular concentrations of GSNO.
S-nitrosylation has also been implicated in regulating cellular transport processes. For example, the localization of eNOS on the Golgi apparatus can enhance the S-nitrosylation of proteins involved in vesicular transport, such as N-ethylmaleimide-sensitive factor, and consequently reduce the speed of protein transport from the endoplasmic reticulum to the plasma membrane. pnas.org Furthermore, GSNO has been shown to mimic the effect of insulin (B600854) on the translocation of the glucose transporter GLUT4 to the plasma membrane in human vascular smooth muscle cells, suggesting a role in regulating glucose transport. ahajournals.org
| Transport Mechanism | Description | Key Molecules Involved |
| Indirect Uptake | Extracellular breakdown of GSNO followed by transport of smaller S-nitrosothiols. | GSNO, γ-glutamyl transpeptidase (GGT), dipeptidases, S-nitrosocysteine (CysNO), Amino acid transport system L |
| Enhanced Uptake | Presence of certain amino acids enhances the transfer of the S-nitroso group into the cell. | L-cystine, L-cysteine, L-homocysteine |
| Efflux | Active transport of GSNO out of the cell to regulate intracellular levels. | Multidrug resistance-associated proteins (MRP) |
| Regulation of Protein Transport | S-nitrosylation of transport machinery proteins affects their function. | eNOS, N-ethylmaleimide-sensitive factor, GLUT4 |
Methodological Approaches in S Nonylglutathione Research
Spectrophotometric and Fluorometric Assays for Enzymatic Activity
The study of enzymes that either synthesize or metabolize S-Nonylglutathione, such as Glutathione (B108866) S-transferases (GSTs), relies heavily on spectrophotometric and fluorometric assays. These methods offer rapid and sensitive means to measure enzyme kinetics and inhibition.
Spectrophotometric Assays: These assays are based on measuring the change in absorbance of light at a specific wavelength as an enzyme-catalyzed reaction proceeds. For GSTs, a widely used method involves the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). nih.gov In this assay, the conjugation of the glutathione (GSH) thiol group to CDNB results in the formation of a product, S-(2,4-dinitrophenyl)glutathione, which absorbs light strongly at 340 nm. nih.govipinnovative.com The rate of increase in absorbance at this wavelength is directly proportional to the GST activity. ipinnovative.comyoutube.com When studying this compound as a potential inhibitor of GST, it would be introduced into this assay system. A decrease in the rate of product formation, observed as a slower increase in absorbance, would indicate inhibition. nih.gov
Fluorometric Assays: Offering higher sensitivity compared to spectrophotometry, fluorometric assays measure the change in fluorescence intensity resulting from an enzymatic reaction. nih.govmdpi.com These assays can be designed in several ways. A common approach is a coupled enzyme assay, where the product of the primary reaction is used by a second enzyme to generate a fluorescent molecule. nih.gov For instance, the depletion of GSH by GSTs can be monitored using a fluorescent dye that reacts with the remaining free thiols. Alternatively, a substrate can be designed to become fluorescent upon conjugation by a GST. The high sensitivity of fluorometric methods makes them particularly suitable for high-throughput screening of potential modulators of enzymes involved in this compound metabolism. nih.govmdpi.com
Table 1: Comparison of Assay Methods for Enzymatic Activity
| Feature | Spectrophotometric Assay (e.g., CDNB Assay) | Fluorometric Assay |
|---|---|---|
| Principle | Measures change in light absorbance. youtube.com | Measures change in fluorescence emission. nih.gov |
| Typical Wavelength | 340 nm for S-(2,4-dinitrophenyl)glutathione. ipinnovative.com | Varies depending on the fluorophore used. nih.gov |
| Sensitivity | Moderate. | High to very high. mdpi.com |
| Primary Application | Routine enzyme kinetics, determination of Km and Vmax. ipinnovative.com | High-throughput screening (HTS), analysis of low-concentration samples. nih.gov |
| Common Substrate | 1-chloro-2,4-dinitrobenzene (CDNB). nih.gov | Various proprietary or custom-synthesized fluorogenic substrates. |
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS)
Chromatographic methods are indispensable for the separation of this compound from complex biological matrices and for its precise quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of S-alkyl-glutathione conjugates. nih.gov A typical setup involves a reversed-phase C18 column, which separates compounds based on their hydrophobicity. nih.govejgm.co.uk this compound, with its long alkyl chain, is significantly more hydrophobic than native glutathione and can be effectively separated. The mobile phase usually consists of a mixture of an aqueous solvent (often with an acid like formic acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile. impactfactor.orglcms.cz Detection is commonly achieved using a UV-Vis detector, as the peptide bonds in glutathione absorb UV light. impactfactor.org HPLC allows for the reliable quantification of this compound by comparing the peak area from a sample to that of a known standard. ejgm.co.uk
Liquid Chromatography-Mass Spectrometry (LC-MS): For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). researchgate.net This powerful combination allows not only for the quantification of this compound at very low concentrations but also for its unambiguous identification based on its mass-to-charge ratio (m/z). mdpi.com Following separation by the LC system, the analyte is ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer. In LC-MS/MS, a specific parent ion corresponding to this compound is selected and fragmented to produce characteristic daughter ions, a process known as Multiple Reaction Monitoring (MRM). jfda-online.comnih.gov This technique is exceptionally specific and is the gold standard for quantifying small molecules in complex samples like cell lysates or plasma. nih.govnih.gov
Table 2: Representative Chromatographic Conditions for S-Alkyl-Glutathione Analysis
| Parameter | HPLC-UV | LC-MS/MS |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18, 5 µm, 4.6 x 250 mm. nih.gov | Reversed-Phase C18, <3 µm, 2.1 x 50-100 mm. mdpi.com |
| Mobile Phase A | Water with 0.1% Formic Acid. | Water with 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile or Methanol. impactfactor.org | Acetonitrile or Methanol. |
| Elution Type | Gradient elution. researchgate.net | Gradient elution. nih.gov |
| Detection | UV-Vis Diode Array Detector (DAD). nih.gov | Triple Quadrupole Mass Spectrometer. nih.gov |
| Ionization Mode | N/A | Positive Electrospray Ionization (ESI+). |
| Quantification | Peak area vs. standard curve. ejgm.co.uk | Multiple Reaction Monitoring (MRM). jfda-online.com |
Advanced Structural Characterization Methods (e.g., NMR, Cryo-EM for complexes)
Elucidating the precise three-dimensional structure of this compound and its interactions with target enzymes requires advanced biophysical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive method for determining the molecular structure of organic compounds in solution. measurlabs.com For this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can confirm the covalent linkage between the sulfur atom of the cysteine residue in glutathione and the C1 of the nonyl group. aocs.org The chemical shifts and coupling constants of the protons and carbons throughout the molecule provide a complete map of its atomic connectivity and conformation. While ³³S NMR exists, its low sensitivity and the broad signals for organic sulfides make it impractical for this type of molecule. huji.ac.il
Cryo-Electron Microscopy (Cryo-EM) for Complexes: To understand how this compound interacts with enzymes, structural analysis of the enzyme-ligand complex is necessary. Cryo-EM has emerged as a powerful technique for determining the high-resolution structures of protein complexes. ucl.ac.ukucl.ac.uknih.gov This method involves flash-freezing purified samples of the target enzyme (e.g., a GST) bound to this compound in a thin layer of vitreous ice. springernature.comleibniz-fmp.de Thousands of images of individual complexes are then computationally averaged to reconstruct a 3D model. ucl.ac.uk This can reveal the precise binding pocket of the enzyme and the specific amino acid residues that interact with the glutathione and nonyl moieties of the ligand. There is evidence of a determined structure for a Glutathione S-transferase complexed with this compound, highlighting the feasibility of this approach. ncbs.res.in
In Vitro Experimental Models for Mechanistic Studies
In vitro models using cultured cells are fundamental for investigating the molecular mechanisms of this compound's biological activity without the complexities of a whole organism. nih.gov These models allow for controlled experiments to dissect cellular pathways and responses.
Commonly used models include immortalized cell lines derived from relevant tissues, such as liver (e.g., HepG2 cells) or lung (e.g., A549 cells), as these are major sites of xenobiotic metabolism. nih.gov In these systems, researchers can expose cells to this compound and measure a variety of endpoints to understand its mechanism of action. For example, studies might investigate its effect on cell viability, the induction of apoptosis (programmed cell death), the generation of reactive oxygen species (ROS), or the modulation of specific signaling pathways (e.g., MAP kinase pathways, which are known to be regulated by some GSTs). nih.govnih.gov These cellular models are crucial for hypothesis testing before moving into more complex systems. nih.gov
Non-Human In Vivo Models for Metabolic Pathway Elucidation
To understand the metabolic fate of this compound within a complete biological system, non-human in vivo models are essential. These studies, typically conducted in rodents (e.g., rats or mice), provide critical information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.
In a typical study, the animal model is administered this compound, and biological samples such as blood, urine, feces, and various tissues are collected over time. nih.gov These samples are then analyzed, usually by LC-MS/MS, to identify and quantify the parent compound and any resulting metabolites. nih.gov This approach can reveal the pathways by which this compound is processed in the body. For example, it can determine if the nonyl chain undergoes oxidation or if the glutathione portion is cleaved and further metabolized. Such studies are critical for understanding the compound's bioavailability and potential for accumulation in specific organs. The use of non-human primate models can also be employed for pre-clinical assessments that more closely mimic human physiology. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Glutathione (GSH) |
| 1-chloro-2,4-dinitrobenzene (CDNB) |
| S-(2,4-dinitrophenyl)glutathione |
| Methanol |
| Acetonitrile |
| Formic Acid |
| Carbon |
| Sulfur |
| Cysteine |
Future Directions in S Nonylglutathione Research
Unexplored Enzyme Interactions and Pathways
While research has illuminated some metabolic pathways involving S-nitrosothiols (RSNOs), significant gaps remain in understanding the full scope of enzyme interactions with S-Nonylglutathione (GSNO-C9). The enzymatic regulation of S-nitrosothiols is a critical area of cell signaling research. bohrium.commdpi.com Enzymes are known to both synthesize and breakdown these molecules, and they can also facilitate the transfer of nitroso groups to other proteins through transnitrosylation. bohrium.com
Future investigations should focus on identifying novel enzymes that metabolize or are modulated by GSNO-C9. While the roles of well-known enzymes like S-nitrosoglutathione reductase (GSNOR) in the metabolism of S-nitrosoglutathione (GSNO) are established, the specific interactions of these enzymes with longer-chain S-nitrosothiols like GSNO-C9 are not fully characterized. creative-proteomics.com There is a need to explore how the nonyl group influences substrate specificity and catalytic efficiency.
Furthermore, research should extend beyond the well-trodden paths of nitric oxide (NO) signaling. For instance, the interplay between S-nitrosothiols and other signaling molecules like hydrogen sulfide (B99878) (H2S) presents a promising, yet underexplored, frontier. mdpi.com Investigating how GSNO-C9 participates in or is affected by the crosstalk between these signaling pathways could reveal new regulatory networks.
A systematic approach, combining computational predictions with high-throughput genetic and biochemical assays, could help fill the existing gaps in our knowledge of catabolic pathways. plos.orgnih.gov This could uncover previously unknown enzymes and transporters involved in the metabolism of S-nitrosothiols. plos.org The potential for non-enzymatic reactions and the influence of the cellular microenvironment on GSNO-C9 stability and reactivity also warrant deeper investigation. bohrium.com
Potential Areas for Future Enzymatic Research:
| Research Area | Key Questions | Potential Approaches |
| Novel Enzyme Discovery | Are there unidentified enzymes that specifically metabolize long-chain RSNOs like GSNO-C9? | Proteomic screening for proteins that bind to GSNO-C9 affinity columns; genetic screens for mutants with altered GSNO-C9 sensitivity. |
| Substrate Specificity | How does the nonyl chain of GSNO-C9 affect its interaction with known RSNO-metabolizing enzymes (e.g., GSNOR, thioredoxin)? | Comparative kinetic analysis of enzyme activity with GSNO and GSNO-C9; structural biology studies (X-ray crystallography, NMR) of enzyme-substrate complexes. creative-proteomics.comuchile.cl |
| Pathway Crosstalk | How does GSNO-C9 signaling intersect with other pathways, such as those involving hydrogen sulfide or reactive oxygen species? | Investigating the effects of GSNO-C9 on the activity of enzymes in related pathways; measuring changes in GSNO-C9 levels in response to modulation of other signaling pathways. |
| Non-Orthologous Gene Displacement | Could alternative, unrelated enzymes fulfill the metabolic roles for GSNO-C9 in certain organisms or cellular contexts? | Bioinformatic analysis to identify candidate genes in organisms lacking known RSNO-metabolizing enzymes; experimental validation of the function of these candidates. nih.gov |
Development of Advanced Methodologies for Detection and Study
Progress in understanding the biological roles of this compound is intrinsically linked to the development of more sensitive, specific, and robust analytical methods for its detection and quantification. mediford.com Current methods for analyzing S-nitrosothiols often face challenges, including the instability of the S-NO bond and potential for false positives. mdpi.com
Future efforts should focus on overcoming the limitations of existing techniques. While methods based on chemiluminescence detection of NO released from RSNOs are widely used, new chemical and biological tools are needed. nih.gov For instance, the development of novel fluorescent probes that selectively react with S-nitrosothiols could offer enhanced spatial and temporal resolution in cellular imaging studies. nih.gov
Mass spectrometry (MS)-based approaches, particularly liquid chromatography-mass spectrometry (LC-MS), are powerful for identifying and quantifying specific S-nitrosothiols. tezu.ernet.in However, challenges remain, especially for low molecular weight compounds, including issues with ionization, fragmentation, and the presence of isobaric interferences. anapharmbioanalytics.com The development of advanced LC-MS/MS methods with improved chromatographic separation and alternative ionization sources could significantly enhance the accuracy and sensitivity of GSNO-C9 quantification. anapharmbioanalytics.com
Moreover, there is a need for techniques that can be applied in vivo to study the dynamics of GSNO-C9 in real-time. The development of non-invasive methods, such as those based on photolytic release of NO coupled with detection, holds promise for clinical and physiological studies. mdpi.com
Emerging Methodologies for this compound Research:
| Methodology | Principle | Potential Advantages for GSNO-C9 Study |
| Selective Fluorescent Labeling | Covalent modification of the S-nitrosothiol group with a fluorescent tag. nih.gov | Enables direct visualization and quantification of GSNO-C9 in cells and tissues; allows for comparison of S-nitrosation states between different samples. nih.gov |
| Advanced LC-MS/MS | Improved chromatographic separation and mass spectrometric detection of low molecular weight compounds. anapharmbioanalytics.com | Provides high specificity and sensitivity for the absolute quantification of GSNO-C9 and its metabolites in complex biological matrices. nih.gov |
| In Vivo Photolytic Measurement | Use of UV light to cleave the S-NO bond and release NO for detection by a chemiluminescence analyzer. mdpi.com | Allows for non-invasive, real-time measurement of tissue S-nitrosothiol levels, providing insights into dynamic physiological processes. mdpi.com |
| Nitrosothiol Trapping | Enrichment of S-nitrosylated proteins and peptides using a thioredoxin trap mutant followed by mass spectrometry. researchgate.net | Could be adapted to identify proteins that are transnitrosylated by GSNO-C9, thus mapping its downstream signaling targets. |
| Benchtop NMR and MS | Integration of compact analytical platforms for rapid chemical fingerprinting. findaphd.com | Could be developed for high-throughput screening and quality control applications related to GSNO-C9. |
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic understanding of the biological significance of this compound necessitates a systems biology approach, integrating data from various "omics" platforms. numberanalytics.comcism.it By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond studying isolated components and begin to unravel the complex interaction networks in which GSNO-C9 participates. numberanalytics.com
The integration of proteomics and metabolomics, in particular, offers a powerful strategy to connect the presence and activity of GSNO-C9 with downstream cellular responses. mdpi.com For example, by correlating changes in the levels of specific proteins (proteomics) with alterations in the metabolic profile (metabolomics) following GSNO-C9 treatment, it is possible to identify perturbed metabolic pathways. mdpi.comresearchgate.net
Future research should aim to construct comprehensive models of GSNO-C9 action by integrating multi-omics datasets. wellcomeconnectingscience.org This involves not only generating large-scale data but also developing sophisticated computational and bioinformatic tools to analyze and interpret this information. numberanalytics.com Such models can help in predicting the systemic effects of GSNO-C9, identifying key regulatory nodes in its signaling network, and generating new, testable hypotheses. srmist.edu.in
For instance, a multi-omics approach could be used to investigate how GSNO-C9 influences cellular metabolism under different physiological or pathological conditions. By analyzing the transcriptome, proteome, and metabolome simultaneously, researchers can gain a multi-layered view of the cellular response, from gene expression changes to alterations in protein abundance and enzymatic activity, and finally to shifts in metabolic fluxes.
Framework for Multi-Omics Integration in GSNO-C9 Research:
| Omics Layer | Data Generated | Insights Gained |
| Genomics | DNA sequence variations (e.g., SNPs in genes for RSNO-metabolizing enzymes). | Identification of genetic predispositions to altered GSNO-C9 metabolism or signaling. |
| Transcriptomics | Changes in mRNA expression levels in response to GSNO-C9. | Understanding the transcriptional regulation of genes involved in GSNO-C9 synthesis, degradation, and downstream signaling. |
| Proteomics | Alterations in protein abundance and post-translational modifications (e.g., S-nitrosation) induced by GSNO-C9. mdpi.com | Identification of direct protein targets of GSNO-C9 and the cellular machinery it modulates. |
| Metabolomics | Global changes in the levels of small molecule metabolites following GSNO-C9 exposure. biocompare.com | Elucidation of the metabolic pathways and networks impacted by GSNO-C9. biocompare.com |
| Integrated Analysis | Construction of dynamic models of biological networks. wellcomeconnectingscience.org | A holistic view of the role of GSNO-C9 in cellular function, enabling the prediction of its effects and the identification of potential therapeutic targets. |
By pursuing these future directions, the scientific community can expect to gain a much deeper and more comprehensive understanding of the multifaceted roles of this compound in biology and medicine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
